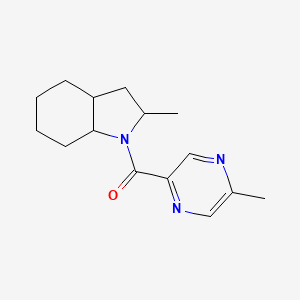
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone involves the modulation of specific receptors in the brain. It has been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition. Additionally, it has been reported to have affinity for the alpha-2 adrenergic receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been found to have anxiolytic and antidepressant-like effects in animal models, which suggest its potential use in the treatment of anxiety and depression. It has also been reported to have anti-inflammatory and analgesic effects, which make it a promising compound for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments include its potential applications in the treatment of anxiety, depression, pain, and inflammation. Additionally, it has been reported to have high selectivity and affinity for specific receptors in the brain, making it a promising compound for further research. The limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy in humans.
Future Directions
For research on (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone include further studies on its mechanism of action and its potential applications in the treatment of anxiety, depression, pain, and inflammation. Additionally, the safety and efficacy of this compound in humans need to be determined through clinical trials. Further research on the optimization of the synthesis method and the development of new analogs of this compound could also lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone has been reported in the literature using different methods. One of the methods involves the reaction of 2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole with 5-methylpyrazine-2-carboxylic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in a suitable solvent like dichloromethane. The resulting product is then purified by column chromatography to obtain this compound with high purity.
Scientific Research Applications
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone has potential applications in scientific research. This compound has been studied for its mechanism of action, which involves the modulation of specific receptors in the brain. It has been found to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression. Additionally, it has been reported to have anti-inflammatory and analgesic effects, which make it a promising compound for the treatment of pain and inflammation.
properties
IUPAC Name |
(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10-8-17-13(9-16-10)15(19)18-11(2)7-12-5-3-4-6-14(12)18/h8-9,11-12,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZAWRAFCMMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)C3=NC=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563284.png)
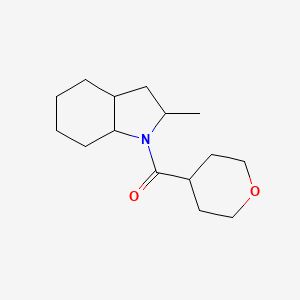
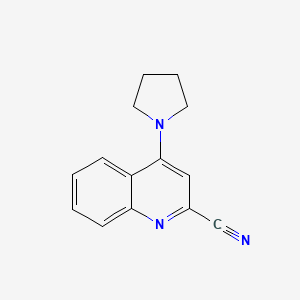
![[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B7563315.png)
![N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide](/img/structure/B7563329.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)
![N-methyl-N-[2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7563346.png)
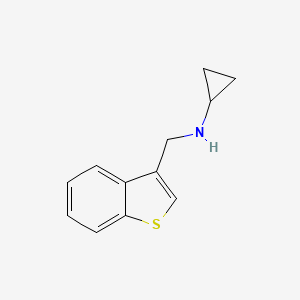
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
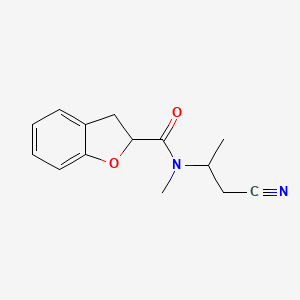
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563391.png)

